[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate
Description
This compound is a structurally complex O-glycosyl derivative featuring a tricyclic core (3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-ene) esterified with a (E)-3-(4-methoxyphenyl)prop-2-enoate moiety. The glycosidic linkage connects the tricyclic system to a hexose sugar (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl), contributing to its polar character . Its taxonomy classifies it under "carbohydrates and carbohydrate conjugates," emphasizing its glycosidic nature. The compound’s SMILES notation (referenced in similar structures) highlights key functional groups: a hydroxymethyl group, multiple ether linkages, and the conjugated 4-methoxy-substituted cinnamate ester, which influences its electronic and steric properties .
Properties
IUPAC Name |
[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(4-methoxyphenyl)prop-2-enoate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O12/c1-32-13-5-2-12(3-6-13)4-7-16(28)35-21-14-8-9-33-23(17(14)25(11-27)22(21)37-25)36-24-20(31)19(30)18(29)15(10-26)34-24/h2-9,14-15,17-24,26-27,29-31H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHPDMZDZYFZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate typically involves multiple steps, including the formation of the tricyclic core, the introduction of hydroxymethyl groups, and the attachment of the oxane ring. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups enable it to interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its structural complexity may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound may find applications in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties can be harnessed to create products with enhanced performance.
Mechanism of Action
The mechanism by which [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to specific biological outcomes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects: The target compound’s 4-methoxyphenylpropenoate group confers moderate lipophilicity compared to the more polar 3-hydroxy-4-methoxybenzoate analog (). The absence of additional hydroxyl groups (vs.
- Glycosylation: The hexose sugar in the target compound enhances water solubility relative to non-glycosylated tricyclic analogs (e.g., ’s exo,exo-4-(2-hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione), which lacks polar sugar moieties .
Biological Activity
The compound identified as [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4}]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate is a complex organic molecule with potential biological activities. This article aims to synthesize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H30O13 with a molecular weight of 538.5 g/mol . Its structure consists of multiple hydroxymethyl groups and a dioxatricyclo framework that may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties that can scavenge free radicals and reduce oxidative stress in biological systems.
- Antimicrobial Properties : Studies have shown that compounds with similar structures often possess antimicrobial effects against various pathogens. This may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : Some derivatives of compounds in this class have been associated with reduced inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The exact mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK pathways that are crucial in inflammation and cell survival.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound inhibited the growth of certain bacterial strains at specific concentrations. For example, a study found that derivatives with similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Animal Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to controls. This suggests potential therapeutic applications in treating inflammatory diseases.
Data Table: Biological Activities
Q & A
Q. What synthetic strategies are effective for constructing the tricyclic decene core?
The synthesis involves multi-step reactions, including cyclization and stereoselective coupling. Key steps include the use of protecting groups (e.g., tert-butyldimethylsilyl) for hydroxyl moieties and controlled esterification. highlights column chromatography with solvent gradients (e.g., n-hexane:ethyl acetate) for purification . Reaction optimization, such as reflux conditions in methanol or dichloromethane, is critical for yield improvement.
Q. Which spectroscopic methods are essential for characterizing the ester linkage?
Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700–1750 cm⁻¹) of the ester group. Nuclear Magnetic Resonance (NMR), particularly -NMR and HMBC, confirms connectivity between the tricyclic core and the (E)-3-(4-methoxyphenyl)prop-2-enoate moiety. provides IR and NMR data for analogous esters .
Q. How is the compound’s purity validated post-synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection and chiral columns ensures chemical and stereochemical purity. For example, reports retention times and enantiomeric excess (ee) values exceeding 98% using n-hexane:ethanol gradients . Melting point analysis and mass spectrometry further corroborate purity.
Advanced Research Questions
Q. How can conflicting stereochemical assignments in NMR data be resolved?
Advanced 2D NMR techniques (e.g., NOESY or ROESY) resolve spatial proximities between protons, clarifying stereochemistry. X-ray crystallography, as applied in for a flavonoid glycoside, provides definitive structural confirmation . Computational modeling (e.g., density functional theory) may also predict NMR chemical shifts for comparison.
Q. What methodologies stabilize the glycosidic bond during synthesis?
Protective groups like acetyl or benzyl mitigate hydrolysis. demonstrates the use of tert-butyldimethylsilyl (TBDMS) to shield hydroxyl groups during glycosylation . Enzymatic methods under mild pH conditions (e.g., glycosyltransferases) offer selective bond formation without side reactions.
Q. How do computational models predict the compound’s metabolic pathways?
Molecular dynamics simulations and docking studies (e.g., AutoDock Vina) analyze interactions with cytochrome P450 enzymes. ’s structural data on flavonoid glycosides informs parameterization for in silico metabolism prediction . Metabolite identification via LC-MS/MS validates these models.
Q. What strategies address low yields in coupling the oxane ring to the tricyclic core?
Optimizing reaction stoichiometry and catalysts (e.g., Mitsunobu conditions for ether formation) improves efficiency. reports yields >70% using carbodiimide-based coupling agents in anhydrous solvents . Microwave-assisted synthesis reduces reaction time and byproduct formation.
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
Systematic meta-analysis of assay conditions (e.g., cell lines, solvent controls) identifies confounding variables. ’s pharmacokinetic data on flavonoid glycosides highlights solubility differences (DMSO vs. aqueous buffers) as a key factor . Dose-response curves and positive controls standardize comparisons.
Q. Why do different studies report varying thermal stability for the compound?
Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals decomposition pathways. Differential Scanning Calorimetry (DSC) in for structurally related compounds identifies polymorphic transitions affecting stability . Sample preparation (e.g., crystallization solvents) also influences results.
Methodological Recommendations
- Stereochemical Purity : Use chiral HPLC and circular dichroism (CD) spectroscopy for ee validation .
- Scale-Up Synthesis : Adopt flow chemistry for safer handling of reactive intermediates, as suggested in .
- Biological Assays : Include negative controls (e.g., solvent-only) and replicate experiments to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
